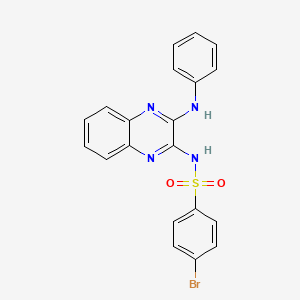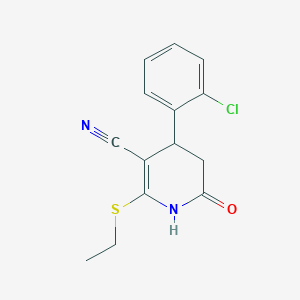
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide, also known as AQ-4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. AQ-4 belongs to the class of sulfonamide compounds, which have been extensively studied for their potential therapeutic applications. AQ-4 has been found to possess potent anticancer properties, making it a promising candidate for the development of novel cancer therapies.
Wirkmechanismus
The mechanism of action of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules. This results in the disruption of the mitotic spindle, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for the development of cancer therapies. It has been shown to induce oxidative stress and DNA damage in cancer cells, which are the two key factors that contribute to its anticancer activity. Moreover, N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been found to be effective in inhibiting tumor growth in animal models, further demonstrating its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. Moreover, N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been extensively studied for its anticancer properties, which means that there is a wealth of literature available on its synthesis, mechanism of action, and biological effects. However, N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide also has some limitations. It is a relatively new compound, which means that its long-term safety and efficacy have not been fully established. Moreover, the synthesis of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide. One potential direction is the development of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide analogs with improved pharmacological properties, such as increased potency and selectivity towards cancer cells. Another direction is the investigation of the potential of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide as a combination therapy with other anticancer drugs, which may enhance its efficacy and reduce the risk of drug resistance. Moreover, the development of novel drug delivery systems for N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide may improve its bioavailability and reduce its toxicity towards normal cells. Overall, the research on N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide holds great promise for the development of novel cancer therapies.
Synthesemethoden
The synthesis of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide involves the reaction of 3-anilino-2-quinoxalinecarbonitrile with 4-bromobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide. The synthesis of N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been reported in several research articles, and the procedure has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are the two key mechanisms that contribute to its anticancer activity. Moreover, N-(3-anilino-2-quinoxalinyl)-4-bromobenzenesulfonamide has been found to be effective in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy drugs.
Eigenschaften
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMIOBULHSKQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)
![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)

![dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)

![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B5222818.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222838.png)
![4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5222849.png)
![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)